

An In-depth Technical Guide to tert-Butyl 3-Chloropropanoate

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Compound of Interest

Compound Name: *Tert-butyl 3-chloropropanoate*

Cat. No.: *B1268088*

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This guide provides a comprehensive technical overview of **tert-butyl 3-chloropropanoate**, a valuable bifunctional building block in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral characterization, reactivity, and applications of this versatile reagent. The content herein is structured to deliver not just procedural steps, but also the underlying scientific rationale to empower effective and reproducible application in a laboratory setting.

Core Molecular and Physical Properties

Tert-butyl 3-chloropropanoate is a halogenated aliphatic ester. The presence of a reactive terminal chloride and a sterically hindered tert-butyl ester group makes it a strategic component for sequential chemical modifications. The bulky tert-butyl group provides steric protection and can be selectively removed under acidic conditions, a feature highly prized in multi-step synthesis.

Key Identifiers and Physicochemical Data

A summary of the fundamental properties of **tert-butyl 3-chloropropanoate** is presented below. This data is essential for its identification, handling, and use in quantitative experimental design.

Property	Value	Source(s)
IUPAC Name	tert-butyl 3-chloropropanoate	[PubChem][1]
Synonyms	t-Butyl 3-chloropropanoate, Propanoic acid, 3-chloro-, 1,1- dimethylethyl ester	[PubChem][1]
CAS Number	55710-80-0	[ChemScene][2]
Molecular Formula	C ₇ H ₁₃ ClO ₂	[PubChem][1]
Molecular Weight	164.63 g/mol	[PubChem, BLD Pharm][1][3]
SMILES	CC(C)(C)OC(=O)CCCl	[ChemScene][2]
Storage Conditions	Inert atmosphere, 2-8°C	[BLD Pharm][3]

Synthesis and Mechanistic Considerations

The synthesis of **tert-butyl 3-chloropropanoate** is most commonly achieved via the esterification of a 3-chloropropanoic acid derivative with tert-butanol. The choice of method hinges on balancing reactivity with the inherent instability of the tert-butyl cation, which is prone to elimination (forming isobutylene) under harsh acidic conditions.

Primary Synthetic Route: Acyl Chloride Esterification

The most reliable and high-yielding laboratory method involves the reaction of 3-chloropropionyl chloride with tert-butanol in the presence of a non-nucleophilic base, such as pyridine or triethylamine.



Causality of Experimental Choices:

- **Starting Material:** 3-chloropropionyl chloride is used instead of 3-chloropropanoic acid because the acyl chloride is significantly more electrophilic, allowing the reaction to proceed under milder conditions. This is crucial for avoiding the acid-catalyzed dehydration of tert-butanol.

- Solvent: An inert aprotic solvent like dichloromethane (DCM) or diethyl ether is preferred to prevent side reactions with the solvent.
- Base: A tertiary amine base (e.g., pyridine) is added to scavenge the hydrochloric acid (HCl) byproduct. This prevents the HCl from protonating the tert-butanol, which would initiate its decomposition to isobutylene, and also drives the reaction equilibrium toward the product side.
- Temperature: The reaction is typically run at low temperatures (e.g., 0 °C to room temperature) to control its exothermicity and minimize side reactions.

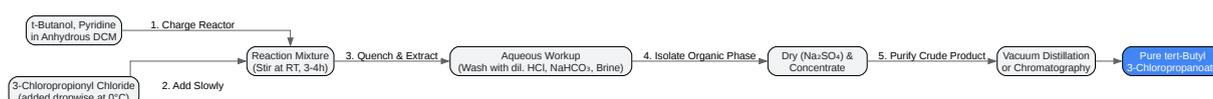
Detailed Experimental Protocol

This protocol is a representative procedure and must be adapted and optimized based on laboratory conditions. A thorough risk assessment is required before execution.

- Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and an argon inlet to maintain an inert atmosphere.
- Reagent Charging: The flask is charged with tert-butanol (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane). A stoichiometric amount of pyridine (1.1 eq.) is added.
- Cooling: The reaction mixture is cooled to 0 °C using an ice-water bath.
- Acyl Chloride Addition: 3-chloropropionyl chloride (1.0 eq.), dissolved in a small amount of the anhydrous solvent, is added dropwise to the stirred solution via the dropping funnel over 30-60 minutes.
- Reaction: The mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature, stirring for an additional 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup: Upon completion, the reaction is quenched by the slow addition of water. The mixture is transferred to a separatory funnel. The organic layer is separated and washed sequentially with dilute HCl (to remove excess pyridine), saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

- Isolation: The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
- Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure **tert-butyl 3-chloropropanoate**.

Synthesis Workflow Diagram



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Caption: General workflow for the synthesis of **tert-butyl 3-chloropropanoate**.

Spectroscopic Characterization

Authenticating the structure and purity of the synthesized product is paramount. Although a public database spectrum is not readily available, the expected spectral data can be predicted based on its structure and data from analogous compounds. The following table outlines the anticipated signals.

Technique	Expected Data / Key Features
^1H NMR	~1.45 ppm (singlet, 9H, $-\text{C}(\text{CH}_3)_3$)~2.75 ppm (triplet, 2H, $-\text{C}(\text{O})\text{CH}_2-$)~3.70 ppm (triplet, 2H, $-\text{CH}_2\text{Cl}$)
^{13}C NMR	~28 ppm ($-\text{C}(\text{CH}_3)_3$)~40 ppm ($-\text{CH}_2\text{Cl}$)~41 ppm ($-\text{C}(\text{O})\text{CH}_2-$)~81 ppm ($-\text{OC}(\text{CH}_3)_3$)~170 ppm (C=O, ester)
FT-IR	~2980 cm^{-1} (C-H stretch, sp^3)~1735 cm^{-1} (strong C=O stretch, ester)~1150 cm^{-1} (strong C-O stretch, ester)~750 cm^{-1} (C-Cl stretch)

Note: These are predicted chemical shifts (in CDCl_3) and frequencies. Actual experimental values may vary slightly.

Reactivity and Applications in Drug Development

Tert-butyl 3-chloropropanoate serves as a versatile C3 building block. Its utility stems from the orthogonal reactivity of its two functional groups.

- **Nucleophilic Substitution:** The primary chloride is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, carbanions). This allows for the facile introduction of the propanoate scaffold into larger molecules.
- **Ester Hydrolysis:** The tert-butyl ester is stable to many basic and nucleophilic conditions but can be cleanly cleaved under acidic conditions (e.g., trifluoroacetic acid) to unmask a carboxylic acid.

This dual functionality makes it an ideal starting material for the synthesis of complex molecules where sequential reaction at different sites is required.

Exemplary Application: Synthesis of β -Amino Acids

A primary application of this reagent is in the synthesis of protected β -amino acids, which are critical components of various pharmaceuticals, including peptide mimics and enzyme inhibitors.

Workflow:

- **Azide Formation:** The chloride is first converted to an azide via nucleophilic substitution with sodium azide (NaN_3). This introduces a nitrogen functionality in a protected form.
- **Reduction:** The azide is then reduced to a primary amine (e.g., via catalytic hydrogenation or Staudinger reaction).
- **Protection/Deprotection:** The resulting amine can be protected with a suitable group (e.g., Boc, Cbz), followed by the selective acidic cleavage of the tert-butyl ester to reveal the carboxylic acid, yielding a fully functionalized β -amino acid building block.

The tert-butyl group is particularly useful as it is often employed in molecules that also contain other acid-labile groups, allowing for strategic deprotection schemes. Its role as a bioisostere for other groups is also an area of active research in medicinal chemistry.[4]

Safety and Handling

As a laboratory chemical, **tert-butyl 3-chloropropanoate** must be handled with appropriate precautions.

GHS Hazard Classification

Hazard Class	Statement	Code
Acute Toxicity, Oral	Harmful if swallowed	H302
Skin Irritation	Causes skin irritation	H315
Eye Irritation	Causes serious eye irritation	H319
STOT SE 3	May cause respiratory irritation	H335

(Source: [PubChem][1])

Handling Recommendations:

- **Personal Protective Equipment (PPE):** Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

- Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.
- Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis and degradation.[3]
- Incompatibilities: Avoid contact with strong acids, strong bases, and strong oxidizing agents.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 523716, **Tert-butyl 3-chloropropanoate**. [[Link](#)]
- PubChemLite. **Tert-butyl 3-chloropropanoate** (C7H13ClO2). [[Link](#)]
- Mykhailiuk, P. K. (2022). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. ACS Medicinal Chemistry Letters. [[Link](#)]

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Sources

- 1. Tert-butyl 3-chloropropanoate | C7H13ClO2 | CID 523716 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 55710-80-0|tert-Butyl 3-chloropropanoate|BLD Pharm [bldpharm.com]
- 4. CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
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